molecular formula C12H15BrFNO B7872855 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine

2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine

Cat. No.: B7872855
M. Wt: 288.16 g/mol
InChI Key: AUJFMGPYDOTHAI-UHFFFAOYSA-N
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Description

2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine is an organic compound with the molecular formula C12H15BrFNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and fluorine atoms attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine typically involves the reaction of 2-bromo-4-fluorophenol with piperidine in the presence of a suitable base. The reaction can be carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The general reaction scheme is as follows:

    Step 1: 2-Bromo-4-fluorophenol is reacted with a base (e.g., sodium hydride) to form the phenoxide ion.

    Step 2: The phenoxide ion is then reacted with piperidine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of phenolic oxides or quinones.

    Reduction: Formation of dehalogenated piperidine derivatives.

Scientific Research Applications

2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine
  • 2-Bromo-4-methylphenol
  • 2-Bromo-4-fluorothioanisole

Uniqueness

2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions and applications compared to other similar compounds.

Properties

IUPAC Name

2-[(2-bromo-4-fluorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h4-5,7,10,15H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJFMGPYDOTHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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